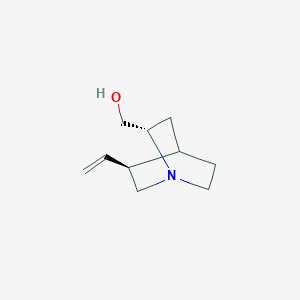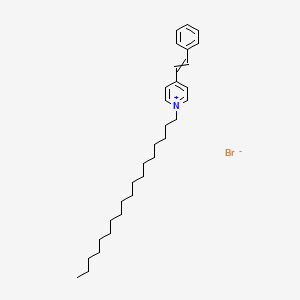
Dimesitylammonium Pentafluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimesitylammonium Pentafluorobenzenesulfonate is a chemical compound with the molecular formula C24H24F5NO3S and a molecular weight of 501.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and proteomics . The compound is known for its unique structural properties, which include a combination of mesityl groups and a pentafluorobenzenesulfonate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimesitylammonium pentafluoro benzenesulfonate typically involves the reaction of mesitylamine with pentafluorobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
While specific industrial production methods for dimesitylammonium pentafluoro benzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimesitylammonium Pentafluorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzenesulfonate group.
Condensation Reactions: It is also used as a condensation agent in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with dimesitylammonium pentafluoro benzenesulfonate include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving dimesitylammonium pentafluoro benzenesulfonate depend on the specific reaction type. For example, in nucleophilic substitution reactions, the product will be a substituted aromatic compound .
Scientific Research Applications
Dimesitylammonium Pentafluorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in condensation and substitution reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dimesitylammonium pentafluoro benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the pentafluorobenzenesulfonate group . This electrophilic nature allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds. The mesityl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Mesitylamine: A precursor in the synthesis of dimesitylammonium pentafluoro benzenesulfonate.
Pentafluorobenzenesulfonyl Chloride: Another precursor used in the synthesis.
Dimesitylborane: A compound with similar mesityl groups but different reactivity due to the presence of boron instead of nitrogen.
Uniqueness
Dimesitylammonium Pentafluorobenzenesulfonate is unique due to its combination of mesityl groups and a pentafluorobenzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and research applications .
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonic acid;2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHTKBUMNIBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)

![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)



![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)


